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Introduction

Ethyl (E)-2-hexenoate is a volatile ester recognized for its potent fruity and green aroma,

making it a valuable flavoring agent in the beverage industry. Its characteristic scent profile,

often described as reminiscent of pineapple, apple, and tropical fruits, allows for the

enhancement and modification of beverage flavor profiles.[1][2][3] This document provides

detailed application notes and experimental protocols for the effective use and evaluation of

Ethyl (E)-2-hexenoate in various beverage systems.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of Ethyl (E)-2-hexenoate is

essential for its effective application in beverage formulations.
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Property Value Reference

Synonyms

Ethyl trans-2-hexenoate,

(2E)-2-Hexenoic acid ethyl

ester

[1]

FEMA Number 3675 [1][4]

JECFA Number 1808 [1][4]

Molecular Formula C8H14O2 [1]

Molecular Weight 142.20 g/mol [1]

Appearance Colorless liquid [1]

Odor Profile
Fruity, green, pulpy, pineapple,

apple aroma
[1][2]

Taste Profile Fruity [3]

Boiling Point 167-174 °C [1]

Solubility
Practically insoluble in water;

soluble in ethanol and fats.
[1][5]

Specific Gravity 0.895-0.905 @ 20°C [2]

Refractive Index 1.430-1.440 @ 20°C [2]

Regulatory Status

Ethyl (E)-2-hexenoate is generally recognized as safe (GRAS) by the Flavor and Extract

Manufacturers Association (FEMA) and has been evaluated by the Joint FAO/WHO Expert

Committee on Food Additives (JECFA), indicating its suitability for use in food and beverage

products.[1][4][6]

Recommended Usage Levels in Beverages

The concentration of Ethyl (E)-2-hexenoate should be carefully optimized to achieve the

desired flavor profile without introducing harsh or artificial notes. The following table provides

typical starting concentrations for different beverage categories.
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Beverage Category
Recommended
Concentration Range
(ppm)

Reference

Non-alcoholic ("soft")

beverages
5.0 - 25.0 [3]

Alcoholic beverages 10.0 - 50.0 [3]

Experimental Protocols
1. Sensory Evaluation of Ethyl (E)-2-hexenoate in a Beverage Matrix

Objective: To determine the sensory threshold and descriptive flavor profile of Ethyl (E)-2-
hexenoate in a model beverage system.

a. Triangle Test for Difference Testing

This test is used to determine if a sensory difference exists between a control beverage and a

beverage containing Ethyl (E)-2-hexenoate.[1][3][5][7][8]

Materials:

Control beverage (e.g., carbonated water with 10% sucrose)

Test beverage (control beverage with a specific concentration of Ethyl (E)-2-hexenoate)

Identical, odor-free tasting glasses, coded with random three-digit numbers

Water for palate cleansing

Panel of at least 20-30 trained sensory panelists

Procedure:

Prepare the control and test beverages. The concentration of Ethyl (E)-2-hexenoate in the

test beverage should be based on preliminary trials.
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For each panelist, present three coded samples in a randomized order. Two samples will be

identical (either both control or both test), and one will be different.[5][8]

Instruct panelists to taste each sample from left to right and identify the "odd" or different

sample.[5][8]

Panelists should rinse their mouths with water between samples.[5]

Collect the responses and analyze the data using a statistical table for triangle tests to

determine if a significant difference is perceived.

b. Quantitative Descriptive Analysis (QDA)

QDA is used to identify and quantify the specific sensory attributes of a beverage containing

Ethyl (E)-2-hexenoate.[9][10][11][12]

Materials:

A series of test beverages with varying concentrations of Ethyl (E)-2-hexenoate

Control beverage

Panel of 8-12 highly trained sensory panelists

Sensory booths with controlled lighting and ventilation

Data collection software or ballots with descriptive attribute scales

Procedure:

Lexicon Development: In initial sessions, panelists are presented with the beverages and

collaboratively develop a list of descriptive terms (e.g., "pineapple," "green apple," "estery,"

"sweet," "artificial") to characterize the aroma and flavor.

Training: Panelists are trained to use the developed lexicon consistently and to rate the

intensity of each attribute on a numerical scale (e.g., 0-15). Reference standards for each

attribute may be provided.
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Evaluation: In individual booths, panelists evaluate the coded beverage samples in a

randomized order and rate the intensity of each attribute on the provided scale.

Data Analysis: The intensity ratings are averaged across panelists for each sample. The data

can be visualized using spider plots or other graphical representations to compare the

sensory profiles of the different beverage formulations.

2. Stability Testing of Ethyl (E)-2-hexenoate in Beverages

Objective: To evaluate the stability of Ethyl (E)-2-hexenoate in a beverage system under

various storage conditions.

a. Real-Time Stability Study

This study assesses the flavor stability under normal storage conditions.[4][13][14]

Materials:

Beverage samples containing a known concentration of Ethyl (E)-2-hexenoate, packaged in

the final intended packaging.

Controlled storage environment (e.g., a dark room at a constant temperature of 20-25°C).

Analytical instrumentation (GC-MS) for quantitative analysis.

Sensory panel for difference testing.

Procedure:

Prepare and package a sufficient number of beverage samples.

Store the samples under the defined "normal" conditions.

At specified time points (e.g., 0, 1, 3, 6, 9, and 12 months), withdraw a subset of samples.

Conduct quantitative analysis using GC-MS to determine the concentration of Ethyl (E)-2-
hexenoate.
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Perform a triangle test to determine if there is a perceivable sensory difference between the

stored sample and a freshly prepared control.

b. Accelerated Stability Study

This study uses elevated temperatures to predict the long-term stability in a shorter timeframe.

[4][13][15][16]

Materials:

Beverage samples as described above.

Temperature-controlled chambers (e.g., incubators set at 35°C, 45°C, and 55°C).

Analytical instrumentation (GC-MS).

Procedure:

Prepare and package the beverage samples.

Place sets of samples in the temperature-controlled chambers.

At accelerated time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), remove samples from each

temperature condition.

Allow samples to equilibrate to room temperature before analysis.

Perform GC-MS analysis to quantify the concentration of Ethyl (E)-2-hexenoate.

The degradation kinetics can be modeled using the Arrhenius equation to predict shelf-life at

normal storage temperatures.[16]

3. Analytical Quantification of Ethyl (E)-2-hexenoate by Gas Chromatography-Mass

Spectrometry (GC-MS)

Objective: To accurately quantify the concentration of Ethyl (E)-2-hexenoate in a beverage

matrix.[6][17][18][19][20][21][22][23][24][25]
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Instrumentation:

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

Headspace or Solid-Phase Microextraction (SPME) autosampler for sample introduction

Materials:

Beverage sample

Internal standard (e.g., ethyl heptanoate)

Solvents for extraction (if necessary, e.g., dichloromethane)

Calibration standards of Ethyl (E)-2-hexenoate of known concentrations

Procedure:

Sample Preparation:

Headspace-GC-MS: An aliquot of the beverage is placed in a headspace vial, an internal

standard is added, and the vial is sealed. The sample is then incubated at a specific

temperature to allow volatile compounds to partition into the headspace.[6][22]

SPME-GC-MS: An SPME fiber is exposed to the headspace of the beverage sample or

directly immersed in the liquid to adsorb volatile compounds.

Liquid-Liquid Extraction (LLE): The beverage sample is extracted with a non-polar solvent

(e.g., dichloromethane) containing an internal standard. The organic layer is then

concentrated and injected into the GC-MS.[19]

GC-MS Analysis:

An appropriate GC column (e.g., DB-5ms) is used for separation.

The oven temperature program is optimized to achieve good separation of Ethyl (E)-2-
hexenoate from other volatile compounds.
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The mass spectrometer is operated in selected ion monitoring (SIM) mode for high

sensitivity and specificity, monitoring characteristic ions of Ethyl (E)-2-hexenoate and the

internal standard.

Quantification:

A calibration curve is generated by analyzing a series of standards of known

concentrations of Ethyl (E)-2-hexenoate with a constant concentration of the internal

standard.

The concentration of Ethyl (E)-2-hexenoate in the beverage sample is calculated based

on the ratio of the peak area of the analyte to the peak area of the internal standard, using

the calibration curve.
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Caption: Workflow for Sensory Evaluation of Ethyl (E)-2-hexenoate in Beverages.
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Caption: Workflow for Stability Testing of Ethyl (E)-2-hexenoate in Beverages.
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Caption: Generalized Olfactory Signaling Pathway for a Fruity Ester.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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